molecular formula C12H19NO3 B2546185 (1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane CAS No. 615575-71-8

(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane

Cat. No.: B2546185
CAS No.: 615575-71-8
M. Wt: 225.288
InChI Key: PKNQPQCDXARDCY-OPRDCNLKSA-N
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Description

(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications

Synthetic Building Blocks and Methodologies

Azabicyclohexane derivatives have been recognized as valuable intermediates in organic synthesis. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives are synthesized through photopyridone formation and mild acid hydrolysis. These compounds react with various nucleophiles to produce azetidin-2-ones, serving as new building blocks for carbapenem nuclei, a crucial class of β-lactam antibiotics (Katagiri et al., 1986). Similarly, azabicyclo[3.1.0]hexane-1-ols are generated by Ti(IV)-mediated cyclopropanation of amino acid derivatives, facilitating the asymmetric synthesis of pharmacologically active products through selective rearrangement and ring-opening reactions (Jida et al., 2007).

Asymmetric Catalysis

The development of constrained beta-proline analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, showcases the importance of azabicyclohexane derivatives in organocatalytic reactions. These compounds have shown improved selectivity and enantioselectivity in aldol reactions compared to their monocyclic analogues, highlighting their potential as catalysts in asymmetric synthesis (Armstrong et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, azabicyclohexane derivatives have been explored for their potential as bioactive molecules. The synthesis of hexacyclic compounds carrying the hetisine skeleton, a type of aconite alkaloid, by employing azabicyclo ring systems demonstrates the utility of these structures in the synthesis of complex natural products (Muratake & Natsume, 2002). Furthermore, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized and tested as nonnarcotic analgesic agents, indicating the therapeutic potential of azabicyclohexane derivatives in pain management (Epstein et al., 1981).

Properties

IUPAC Name

tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNQPQCDXARDCY-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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